molecular formula C22H19ClN4O3S B5420672 (6Z)-6-({4-[2-(4-Chloro-3-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

(6Z)-6-({4-[2-(4-Chloro-3-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

Cat. No.: B5420672
M. Wt: 454.9 g/mol
InChI Key: SJWAJVRVVZDJKC-FZAWDKCWSA-N
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Description

(6Z)-6-({4-[2-(4-Chloro-3-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is a complex organic compound featuring a thiadiazolo[3,2-A]pyrimidin-7-one core. This compound is characterized by its intricate structure, which includes a chloro-methylphenoxy ethoxy phenyl group and a methylidene-imino moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({4-[2-(4-Chloro-3-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazolo[3,2-A]pyrimidin-7-one Core: This is achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the Chloro-Methylphenoxy Ethoxy Phenyl Group: This step involves nucleophilic substitution reactions, where the phenoxy group is introduced using suitable reagents.

    Formation of the Methylidene-Imino Moiety: This is typically achieved through condensation reactions, where the imino group is formed by reacting with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({4-[2-(4-Chloro-3-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(6Z)-6-({4-[2-(4-Chloro-3-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-6-({4-[2-(4-Chloro-3-methylphenoxy)ethoxy]phenyl}methylidene)-5-imino-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound is believed to exert its effects through binding to active sites and altering the function of target molecules.

Properties

IUPAC Name

(6Z)-6-[[4-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S/c1-13-11-17(7-8-19(13)23)30-10-9-29-16-5-3-15(4-6-16)12-18-20(24)27-22(25-21(18)28)31-14(2)26-27/h3-8,11-12,24H,9-10H2,1-2H3/b18-12-,24-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWAJVRVVZDJKC-FZAWDKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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